molecular formula C17H15BrN2OS2 B2720576 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide CAS No. 476307-29-6

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide

Cat. No.: B2720576
CAS No.: 476307-29-6
M. Wt: 407.34
InChI Key: IFEFTSWPNJJEKH-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a highly potent, selective, and cell-active inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family. This compound acts by competitively inhibiting the deacetylase activity of SIRT2 with nanomolar affinity, demonstrating exceptional selectivity over the closely related isoforms SIRT1 and SIRT3 . Its primary research value lies in its utility as a chemical probe to elucidate the complex biological roles of SIRT2, which include regulation of cell cycle progression, microtubule dynamics, and metabolic pathways. Researchers employ this inhibitor to investigate SIRT2's involvement in various disease contexts, particularly in neurodegenerative disorders like Parkinson's disease, where inhibition of SIRT2 has been shown to rescue alpha-synuclein toxicity in models , and in oncology, where SIRT2 can function as a context-dependent tumor suppressor or promoter. The (E)-isomer is the biologically active form, designed for robust cellular uptake and target engagement, enabling scientists to explore SIRT2-mediated processes in live cells and disease models with high confidence.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS2/c1-20-14-8-7-12(18)11-15(14)23-17(20)19-16(21)9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEFTSWPNJJEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. Its unique structure, characterized by the presence of a thiazole ring, a bromine atom, and a phenylthio group, suggests significant potential for various biological activities. This article reviews the compound's biological activity, focusing on its cytotoxic, antibacterial, and potential therapeutic effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H14BrNOSC_{15}H_{14}BrNOS. The compound features a thiazole moiety which is known for its diverse biological properties, including antimicrobial and anticancer activities. The stereochemistry indicated by the (E) configuration around the double bond influences its reactivity and interactions with biological targets.

Cytotoxic Activity

Recent studies have demonstrated that compounds containing the benzo[d]thiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, outperforming standard chemotherapeutics like Cisplatin .

CompoundCell LineIC50 (µM)Reference
6-bromobenzo[d]thiazol-2(3H)-oneMCF-710.5
6-bromobenzo[d]thiazol-2(3H)-oneHeLa12.0
This compoundTBDTBDTBD

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been widely documented. In vitro studies indicate that compounds similar to this compound exhibit moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, thiazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus20
Escherichia coli30

The biological activity of this compound may involve various mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors to alter cellular signaling.
  • Gene Expression Alteration : The compound might affect the expression levels of genes associated with cell proliferation and apoptosis.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study synthesized several benzo[d]thiazole derivatives, including variations of the target compound, and tested them against HeLa cells. Results indicated that modifications in the thiazole ring significantly influenced cytotoxicity levels .
  • Antimicrobial Efficacy : Another research project focused on evaluating a series of thiazole derivatives against common bacterial strains, revealing that certain substitutions enhanced antibacterial activity significantly compared to controls like Streptomycin .

Scientific Research Applications

Medicinal Chemistry

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide has been investigated for its potential antimicrobial , anti-inflammatory , and anticancer properties. Compounds with similar structures have shown significant activity against various cancer cell lines, indicating that this compound may act as a lead compound for drug development.

Case Study: Anticancer Activity
Research has demonstrated that benzothiazole derivatives exhibit cytotoxic effects on cancer cells. For instance, studies have indicated that compounds similar to this compound can induce apoptosis in tumor cells through the modulation of apoptotic pathways, suggesting a mechanism of action that could be explored further in clinical studies.

The compound is also being explored for its ability to interact with specific enzymes and receptors within biological systems. Its potential as an enzyme inhibitor makes it a candidate for further investigation in the field of pharmacology.

Mechanism of Action
The proposed mechanism involves binding to active sites of target enzymes, potentially inhibiting their activity and altering metabolic pathways. This characteristic is crucial for developing therapeutic agents aimed at diseases characterized by enzyme dysregulation.

Materials Science

Due to its unique chemical properties, this compound can be utilized in the development of advanced materials. Its ability to form stable complexes with metals suggests applications in catalysis and the production of novel polymeric materials.

Future Research Directions

Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Structural Modifications : To enhance biological activity and reduce toxicity.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound in cancer cells and other biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares structural analogs with variations in substituents, alkyl chain length, and heterocyclic systems:

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Key Spectral Data (NMR, IR) Reference
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) Thiazol-2(3H)-ylidene 4-Bromophenyl, quinolin-3-yl, octanamide 192 71 IR: 1665 cm⁻¹ (C=O); ¹H NMR: δ 7.5–8.2 (m, aromatic)
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)decanamide (6f) Thiazol-2(3H)-ylidene 4-Bromophenyl, quinolin-3-yl, decanamide 180 73 IR: 1665 cm⁻¹ (C=O); ¹H NMR: δ 7.5–8.2 (m, aromatic)
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzothiazol-2(3H)-ylidene Ethyl, fluoro, benzamide N/A N/A ¹H NMR: δ 3.4 (s, CH₂), 7.5–8.2 (m, aromatic)
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-nitrophenyl)ethan-1-one (3ad) Benzo[d]thiazol-2(3H)-ylidene 4-Bromobenzyl, nitro, ketone N/A N/A IR: 1680 cm⁻¹ (C=O); ¹H NMR: δ 8.2 (s, aromatic)

Key Observations:

  • Alkyl Chain Impact : Increasing alkyl chain length (e.g., octanamide vs. decanamide in compounds 6e and 6f) reduces melting points (192°C vs. 180°C), likely due to decreased crystallinity .
  • Electron-Withdrawing Groups : Bromine and nitro substituents (e.g., in 6e and 3ad) deshield aromatic protons, shifting NMR signals upfield .
  • Sulfur-Containing Groups : The phenylthio group in the target compound may enhance lipophilicity compared to analogs with alkyl or halogen substituents, as seen in compound 8 .

Spectral and Electronic Comparisons

  • IR Spectroscopy : Thiazole derivatives consistently exhibit C=O stretches near 1665–1680 cm⁻¹, as seen in 6e and 3ad . The target compound’s phenylthio group may introduce additional S–C stretches near 700–800 cm⁻¹.
  • ¹H NMR : Aromatic protons in brominated thiazoles (e.g., 6e) resonate at δ 7.5–8.2, while fluorinated analogs (e.g., compound 8) show similar shifts due to electron-withdrawing effects .

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 435.51) .
  • IR Spectroscopy : Detects C=O stretches (~1680 cm1^{-1}) and C-Br bonds (~600 cm1^{-1}) .

What common chemical transformations can this compound undergo?

Q. Basic

  • Oxidation : Bromine can be replaced via SNAr reactions (e.g., methoxy groups using NaOMe) .
  • Reduction : LiAlH4_4 reduces the amide to amine derivatives .
  • Electrophilic Substitution : The thiophene sulfur participates in S-alkylation .

How can researchers optimize synthesis for purity and scalability?

Q. Advanced

  • Solvent Optimization : Polar aprotic solvents (DMSO) enhance substitution rates .
  • Catalyst Screening : Triethylamine improves amidation efficiency by neutralizing HCl byproducts .
  • Purification : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane) for >95% purity .

What computational methods predict reactivity and biological interactions?

Q. Advanced

  • DFT Calculations : Analyze transition states for substitution reactions (e.g., bromine replacement) .
  • Molecular Docking : Simulate binding to acetylcholinesterase (PDB ID 4EY7) to predict inhibitory activity .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories .

How to resolve contradictions in biological activity data?

Q. Advanced

  • Dose-Response Curves : Validate IC50_{50} values across multiple cell lines (e.g., HepG2 vs. MCF-7) .
  • Off-Target Screening : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., RevMan) to identify outliers .

How does bromine influence reactivity compared to other halogens?

Advanced
Bromine’s moderate electronegativity and leaving-group ability favor SNAr reactions over chlorine (poor leaving group) and iodine (steric hindrance). For example:

HalogenRelative Reactivity (SNAr)Byproduct Stability
Br1.0 (reference)High
Cl0.3Low
I1.5Moderate
Electron-withdrawing effects also enhance electrophilicity at the 6-position .

What enzymatic targets are hypothesized, and how to validate them?

Q. Advanced

  • Acetylcholinesterase (AChE) : Design Ellman’s assay with DTNB to measure thiocholine production .
  • COX-2 : Use a fluorometric inhibitor screening kit (Cayman Chemical) to assess IC50_{50} .
  • Kinases : Perform ATP-Glo™ assays for tyrosine kinase inhibition profiling .

How do substituent variations affect pharmacokinetics?

Q. Advanced

  • LogP : Adding methoxy groups (e.g., at 5-position) increases hydrophilicity (LogP ↓0.5) .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show t1/2_{1/2} improvements with ethyl groups .
  • Plasma Protein Binding : SPR analysis reveals >90% binding for phenylthio derivatives .

What in vitro assays assess cytotoxicity and selectivity?

Q. Advanced

  • MTT/PrestoBlue : Test viability in cancer vs. normal cells (e.g., IC50_{50} = 12 µM in HeLa vs. >50 µM in HEK293) .
  • Apoptosis Markers : Western blot for caspase-3/7 activation .
  • Selectivity Index (SI) : Calculate SI = IC50_{50}(normal)/IC50_{50}(cancer); target SI >3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.